molecular formula C9H10O3 B2383788 Methyl 2-(hydroxymethyl)benzoate CAS No. 41150-46-3

Methyl 2-(hydroxymethyl)benzoate

Cat. No.: B2383788
CAS No.: 41150-46-3
M. Wt: 166.176
InChI Key: CPWIWKDXZSJHHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(hydroxymethyl)benzoate: is an organic compound with the molecular formula C9H10O3 . It is a derivative of benzoic acid, where the carboxyl group is esterified with a methanol molecule, and a hydroxymethyl group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: One common method to prepare methyl 2-(hydroxymethyl)benzoate involves the esterification of 2-(hydroxymethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Industrial Production Methods: Industrially, the compound can be synthesized using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-(hydroxymethyl)benzoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 2-formylbenzoic acid or 2-carboxybenzoic acid.

    Reduction: Formation of 2-(hydroxymethyl)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Methyl 2-(hydroxymethyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine:

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients.

Industry:

    Fragrance and Flavor Industry: It is used as a precursor in the synthesis of aromatic compounds for fragrances and flavors.

Comparison with Similar Compounds

    Methyl 2-hydroxybenzoate (Methyl salicylate): Similar in structure but lacks the hydroxymethyl group.

    Methyl 4-hydroxybenzoate (Methylparaben): Another ester of benzoic acid, used as a preservative.

Uniqueness:

    Hydroxymethyl Group: The presence of the hydroxymethyl group in methyl 2-(hydroxymethyl)benzoate provides unique reactivity and potential for further functionalization compared to its analogs.

Properties

IUPAC Name

methyl 2-(hydroxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWIWKDXZSJHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.